

# Brilanestrant statistical analysis methods

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## Compound Focus: Brilanestrant

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## Brilanestrant Quantitative Data Summary

The table below summarizes the available quantitative data for **Brilanestrant** (GDC-0810, ARN-810) from preclinical studies and early clinical trials.

Parameter	Value / Finding	Context / Assay Description
ER- $\alpha$ Degradation (EC <sub>50</sub> )	0.7 nM [1]	In-cell western assay in MCF7 cells (4 hrs) [1].
ER- $\alpha$ Binding (IC <sub>50</sub> )	6.1 nM [1]	Not Specified
Transcriptional Antagonism (IC <sub>50</sub> )	2 nM [1]	Inhibition of 17 $\beta$ -estradiol-mediated transcriptional activation in MCF7 cells (luciferase reporter gene assay, 24 hrs) [1].
Cell Viability / Antiproliferation (IC <sub>50</sub> )	2.5 nM [1]	MCF7 cells; cell viability measured after 5 days by CellTiter-Glo assay [1].
Clinical Benefit Rate	28.3% (in a trial for amcenestrant, a similar oral SERD) [2]	Phase II AMEERA-1 trial in postmenopausal women with pre-treated ER+/HER2- breast cancer [2].

Parameter	Value / Finding	Context / Assay Description
Development Status	Discontinued (Completed Phase II) [3] [2] [4]	Development was halted by Roche in April 2017 [3].

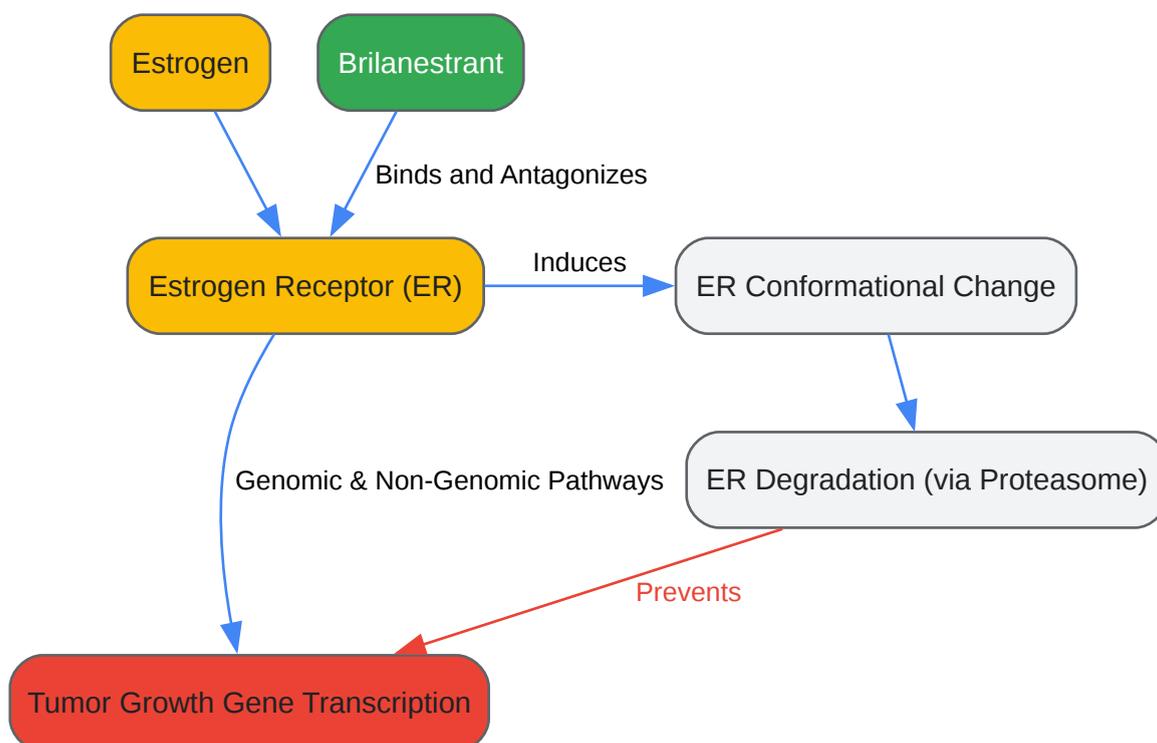
## Experimental Protocols for Key Assays

The quantitative data for **Brilanestrant** was generated using standard preclinical experimental protocols:

- **In-Cell Western Assay (for ER- $\alpha$  Degradation):** Cells (e.g., MCF7) are treated with the compound. After a set incubation period (e.g., 4 hours), cells are fixed and stained with a fluorescently-labeled antibody targeting ER- $\alpha$  and a second dye for cell normalization. The fluorescence signal is measured, and a decrease in the ER- $\alpha$  signal relative to the control indicates receptor degradation. The EC<sub>50</sub> is the compound concentration that induces half-maximal degradation [1].
- **Cell Viability Assay (for Antiproliferative Activity):** The CellTiter-Glo Luminescent Cell Viability Assay is commonly used. Cells are seeded and treated with the compound for a prolonged period (e.g., 5 days). The assay reagent lyses the cells and produces a luminescent signal proportional to the amount of ATP present, which indicates the number of metabolically active cells. The IC<sub>50</sub> is the concentration that reduces the luminescent signal by 50% compared to untreated controls [1].
- **Reporter Gene Assay (for Transcriptional Antagonism):** Cells (e.g., MCF7) are engineered to contain a luciferase gene under the control of an estrogen response element (ERE). When the estrogen receptor is activated, it drives the expression of luciferase. Cells are treated with the compound and stimulated with estrogen (e.g., 17 $\beta$ -estradiol). The level of receptor antagonism is measured by the reduction in luminescence. The IC<sub>50</sub> is the concentration that inhibits 50% of the estrogen-induced luminescence [1].

## Mechanism of Action and Clinical Context

The following diagram illustrates the mechanism of **Brilanestrant** and its position in the treatment landscape.



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## Mechanism and Development Status

**Brilanestrant** was an orally bioavailable Selective Estrogen Receptor Degradator (SERD) [5] [1] [4]. As shown in the diagram, it binds to the estrogen receptor (ER), induces a conformational change, and targets the receptor for degradation by the cell's proteasome system [4] [6]. This mechanism is particularly relevant for overcoming resistance driven by **ESR1 mutations**, a common resistance mechanism to earlier endocrine therapies like aromatase inhibitors [5] [6].

Despite a promising preclinical profile and progression to Phase II trials, development of **Brilanestrant** was discontinued in 2017 [3] [2]. This was part of a broader trend in oral SERD development, where some candidates, like amcnenestrant, failed to meet endpoints in later-stage trials despite strong early data [2] [6].

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## References

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